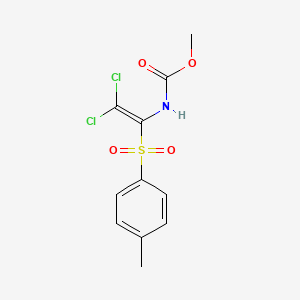

Methyl (2,2-Dichlor-1-tosylvinyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl (2,2-dichloro-1-tosylvinyl)carbamate” is a specific type of carbamate compound . Carbamates are organic compounds derived from carbamic acid (H2NCO2H). The simplest ester derived from carbamic acid is Methyl carbamate, which is a colourless solid .

Synthesis Analysis

Methyl carbamate, a related compound, is prepared by the reaction of methanol and urea . The synthesis of carbamates can also be achieved via alcoholysis of carbamoyl chlorides or from the reaction of amines with chloroformates .Molecular Structure Analysis

The molecular structure of carbamates, in general, is represented by the formula R2NC(O)OR . For Methyl carbamate, the molecular weight is 75 g/mol .Chemical Reactions Analysis

Carbamates are known to form through the reaction of methanol and urea . They can also form in the reaction of ammonia with methyl chloroformate or dimethyl carbonate .Physical and Chemical Properties Analysis

Methyl carbamate, a related compound, is a colourless solid with a density of 1.136 at 56 °C. It has a melting point of 52 °C and a boiling point of 177 °C. It is soluble in water at a concentration of 20 g/L .Wissenschaftliche Forschungsanwendungen

Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von Methyl (2,2-Dichlor-1-tosylvinyl)carbamate in verschiedenen wissenschaftlichen Bereichen. Forscher erforschen weiterhin seine Eigenschaften und entwickeln neuartige Anwendungen. Wenn Sie weitere Informationen zu einer bestimmten Anwendung wünschen, zögern Sie bitte nicht zu fragen! 🌟

Referenzen:

- Seetasang, S., & Xu, Y. (2022). Recent progress and perspectives in applications of 2-methacryloyloxyethyl phosphorylcholine polymers in biodevices at small scales. Journal of Materials Chemistry B, 10, 2323–2337

- Babuka, D., et al. (2023). Poly (2-oxazoline)s: synthesis and biomedical applications. Polymer Bulletin, 80, 1–20

- Sigma-Aldrich. Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl (2,2-dichloro-1-tosylvinyl)carbamate is a type of carbamate compound . Carbamates are known to have a wide range of targets, depending on their specific structures . .

Mode of Action

For instance, some carbamates are known to bind to spindle microtubules and cause nuclear division blockade .

Biochemical Pathways

For example, degradation of certain carbamates in bacteria proceeds by the hydrolysis of the methyl carbamate side-chain to generate specific intermediates .

Pharmacokinetics

Carbamates in general are known for their chemical stability and capability to permeate cell membranes, which can impact their bioavailability .

Result of Action

Carbamates in general are known to have a variety of effects, such as inducing mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Action Environment

It is known that environmental factors can influence the action of carbamates in general .

Biochemische Analyse

Biochemical Properties

Carbamates, such as Methyl (2,2-dichloro-1-tosylvinyl)carbamate, play a crucial role in biochemical reactions. They are known to interact with various enzymes, proteins, and other biomolecules. For instance, carbamates are often used as protecting groups for amines, which are essential for the synthesis of peptides . The nature of these interactions is typically characterized by the formation and removal of carbamate groups under relatively mild conditions .

Cellular Effects

For example, some carbamates can inhibit cholinesterase, leading to an accumulation of acetylcholine and overstimulation of muscarinic and nicotinic receptors . This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl (2,2-dichloro-1-tosylvinyl)carbamate is not well-studied. Carbamates are known to exert their effects at the molecular level through various mechanisms. One common mechanism is the inhibition of enzymes. For instance, carbamates can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, causing overstimulation of cholinergic receptors .

Dosage Effects in Animal Models

For example, carbamate pesticides can induce deleterious effects on renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .

Metabolic Pathways

Carbamates are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

methyl N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO4S/c1-7-3-5-8(6-4-7)19(16,17)10(9(12)13)14-11(15)18-2/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKKCXUMAZWRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2554642.png)

![[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid](/img/structure/B2554644.png)

![1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2554649.png)

![4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2554655.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)